HIF-1 Transcriptional Inhibition: Scaffold-Class Validation vs. 5-Carboxamide Regioisomer
The 1-ethylpyrazole-3-carboxamide scaffold has been quantitatively validated as an HIF-1 inhibitor chemotype. In a hypoxia-responsive luciferase reporter gene assay using human sarcoma HT1080 cells, the first-generation lead CLB-016 (bearing the 1-ethylpyrazole-3-carboxamide core) inhibited HIF-1-driven transcription with an IC50 of 19.1 μM [1]. Through systematic SAR optimization, the second-generation inhibitor KUSC-5037 (retaining the same 1-alkyl-1H-pyrazole-3-carboxamide scaffold) achieved an IC50 of 1.2 μM against HIF-1 transcriptional activity, a 16-fold improvement [2]. In contrast, the 5-carboxamide regioisomer 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide (CAS 1170521-22-8) has no reported HIF-1 inhibitory activity in peer-reviewed literature . This scaffold-class validation is directly attributable to the 3-carboxamide substitution pattern, which positions the methylsulfonylphenyl group for target engagement that is geometrically inaccessible to the 5-carboxamide isomer.
| Evidence Dimension | HIF-1 transcriptional inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Scaffold-class representative KUSC-5037: IC50 = 1.2 μM (luciferase reporter assay); CLB-016: IC50 = 19.1 μM |
| Comparator Or Baseline | 5-carboxamide regioisomer (CAS 1170521-22-8): No reported HIF-1 inhibitory activity |
| Quantified Difference | Qualitative difference: validated inhibitory scaffold vs. no reported activity for the regioisomer |
| Conditions | Hypoxia-responsive luciferase reporter gene assay in HT1080 human sarcoma cells; hypoxic culture conditions |
Why This Matters
For laboratories studying HIF-1 signaling, selecting the 3-carboxamide regioisomer provides access to a validated inhibitory scaffold with established SAR, while the 5-carboxamide analog offers no such validated biological entry point.
- [1] Yasuda Y, Arakawa T, Nawata Y, et al. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorganic & Medicinal Chemistry. 2015;23(8):1776-1787. doi:10.1016/j.bmc.2015.02.038 View Source
- [2] Sakai M, Takahashi N, Ikeda H, et al. Design, synthesis, and target identification of new hypoxia-inducible factor 1 (HIF-1) inhibitors containing 1-alkyl-1H-pyrazole-3-carboxamide moiety. Bioorganic & Medicinal Chemistry. 2021;46:116375. doi:10.1016/j.bmc.2021.116375 View Source
